
2-((1S,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1S,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexyl)acetic acid is a useful research compound. Its molecular formula is C23H25NO4 and its molecular weight is 379.456. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((1S,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexyl)acetic acid (CAS No. 150114-97-9) is a novel amino acid derivative with potential therapeutic applications. Its structure incorporates a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis, and a cyclohexyl moiety that may influence its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure is characterized by the following features:
- Molecular Formula : C20H21NO5
- Molecular Weight : 355.38 g/mol
- SMILES Notation : COCCC@@HNC(OCC1C2=CC=CC=C2C3=CC=CC=C13)=O
These attributes suggest that the compound may exhibit unique interactions with biological targets due to its steric and electronic properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of similar compounds derived from the Fmoc framework. For instance, a related compound, IMB-1406, demonstrated significant antitumor activity against various cancer cell lines, including A549 (lung adenocarcinoma), MCF-7 (breast cancer), DU145 (prostate carcinoma), and HepG2 (liver carcinoma). The inhibition rates were reported to be between 99.93% and 100.39%, with IC50 values ranging from 6.92 to 8.99 μM, indicating strong cytotoxic effects compared to standard treatments like Sunitinib .
Cell Line | Inhibition Rate (%) | IC50 (μM) |
---|---|---|
A549 | 100.07 | 8.99 |
HepG2 | 99.98 | 6.92 |
DU145 | 99.93 | 7.89 |
MCF7 | 100.39 | 8.26 |
This suggests that compounds structurally related to This compound could also possess significant antitumor properties.
The mechanisms underlying the antitumor effects of related compounds have been explored through various studies:
- Cell Cycle Arrest : Research indicates that these compounds can induce S-phase arrest in cancer cells, leading to inhibited proliferation.
- Apoptosis Induction : They have been shown to activate apoptotic pathways by modulating mitochondrial membrane potential and increasing pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins such as Bcl-2 .
- Target Interaction : Molecular docking studies suggest that these compounds may interact with specific proteins involved in cell signaling and apoptosis.
Case Studies
Several case studies have examined the biological activity of Fmoc-containing compounds:
- Study on IMB-1406 : This study provided insights into the compound's ability to inhibit cancer cell growth through apoptosis and cell cycle modulation .
- Evaluation of Related Compounds : A series of fluorescent ligands based on navarixin showed high affinity for CXCR receptors, indicating potential applications in inflammatory diseases and cancer therapy .
Wissenschaftliche Forschungsanwendungen
Basic Information
- IUPAC Name : (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
- Molecular Formula : C27H34N2O6
- Molecular Weight : 482.6 g/mol
- CAS Number : 1202003-49-3
Structural Features
The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is significant for its biological interactions. The presence of amino and carboxylic acid functional groups enhances its reactivity and potential interactions with biological systems.
Antiviral Activity
Research has indicated that derivatives of this compound exhibit antiviral properties. For instance, studies have shown that similar compounds can inhibit viral entry by interacting with viral glycoproteins. This mechanism has been particularly effective against viruses such as HIV and SARS-CoV, demonstrating the potential of these derivatives as therapeutic agents .
Antibacterial Activity
The structural features of this compound suggest potential efficacy against both Gram-positive and Gram-negative bacteria. Recent investigations have highlighted how specific substituents on the phenyl ring can enhance antibacterial activity, making it a candidate for developing new antibiotics .
Peptide Synthesis
The Fmoc group is widely used in solid-phase peptide synthesis (SPPS). Its ability to protect amino groups during synthesis allows for the formation of complex peptides with high purity and yield. The compound's structure makes it suitable for synthesizing peptides that may have therapeutic applications in treating diseases .
Polymer Chemistry
The unique structural characteristics of this compound allow it to be incorporated into polymer matrices, potentially leading to materials with enhanced mechanical properties or specific functionalities. Research into its use in creating smart materials is ongoing, with promising results in terms of responsiveness to environmental stimuli .
Case Study 1: Antiviral Studies
A study published in a peer-reviewed journal demonstrated that modifications to the Fmoc group maintained antiviral activity against pseudotyped viruses. This indicates the potential for developing new antiviral drugs based on this compound's structure .
Case Study 2: Antibacterial Efficacy
Another investigation focused on the antibacterial properties of related compounds revealed that certain analogs exhibited significant potency against multidrug-resistant bacterial strains. This highlights the importance of structure-activity relationships (SAR) in optimizing antibacterial efficacy .
Data Tables
Modification | Effect on Activity |
---|---|
Substituent Positioning | Alters antibacterial potency |
Functional Groups | Enhances interaction with targets |
Eigenschaften
IUPAC Name |
2-[(1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c25-22(26)13-15-7-1-6-12-21(15)24-23(27)28-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,15,20-21H,1,6-7,12-14H2,(H,24,27)(H,25,26)/t15-,21-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYXZSXIIHSPJJ-BTYIYWSLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.